molecular formula C8H7NO4 B116480 2'-Hydroxy-5'-nitroacetophenone CAS No. 1450-76-6

2'-Hydroxy-5'-nitroacetophenone

Cat. No. B116480
CAS RN: 1450-76-6
M. Wt: 181.15 g/mol
InChI Key: LNCBPUWMGYOISS-UHFFFAOYSA-N
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Description

2'-Hydroxy-5'-nitroacetophenone is a compound that belongs to the class of ortho-hydroxy acetophenones, characterized by the presence of a hydroxyl group and a nitro group on an acetophenone backbone. The presence of these functional groups imparts specific chemical properties to the molecule, such as the ability to form intramolecular hydrogen bonds and to undergo various chemical reactions. The compound and its derivatives have been the subject of various studies due to their interesting chemical and physical properties, as well as their potential applications in different fields, including material science and organic synthesis .

Syn

Scientific Research Applications

Intramolecular Hydrogen Bonding and Fluorescence

2'-Hydroxy-5'-nitroacetophenone has been studied for its intramolecular hydrogen bonding characteristics. In particular, research has shown that intramolecular hydrogen bonds significantly affect the fluorescence spectra in non-polar solvents and solid states at room temperature. Studies utilizing X-ray diffraction and DFT calculations have provided insights into these phenomena, revealing exciting fluorescence features due to excited state intramolecular proton transfer (ESIPT) (Filarowski et al., 2007).

Antibacterial Activity

The compound has also been synthesized in the form of thiosemicarbazones, which have been screened for antibacterial activity against various bacteria, such as Bacillus subtilis and Escherichia coli. Some of these synthesized compounds have shown significant antibacterial properties (Parekh & Desai, 2006).

Phase Transition and Structural Studies

Research into nitro derivatives of ortho-hydroxy acetophenones, including 2'-Hydroxy-5'-nitroacetophenone, has revealed insights into phase transitions and intramolecular hydrogen bonding. X-ray diffraction and DFT calculations have been employed to understand these aspects, highlighting the significant role of intramolecular hydrogen bonds of enol character (Filarowski et al., 2006).

Phototransformation Studies

Conformational changes and phototransformations of derivatives of 2'-Hydroxy-5'-nitroacetophenone have been studied using UV radiation and FT-IR measurements. These studies provide insights into the behavior of the compound under different wavelengths of UV light (Pagacz-Kostrzewa et al., 2023).

Synthesis and Chemical Transformations

Research has been conducted on the synthesis of various derivatives and their chemical transformations, including multicomponent synthesis and reactions with other chemical compounds. These studies provide pathways for creating novel compounds with potential applications in different fields (Turgunalieva et al., 2023).

Solvent Influence on Molecular Structure

The influence of solvent on intramolecular hydrogen bonding in derivatives of 2'-Hydroxy-5'-nitroacetophenone has been studied. These investigations reveal how solvent polarity affects the conformational equilibrium of the compound (Konopacka et al., 2005).

Safety And Hazards

When handling 2’-Hydroxy-5’-nitroacetophenone, one should avoid breathing its mist, gas, or vapors. It is also important to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-(2-hydroxy-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCBPUWMGYOISS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162865
Record name 2'-Hydroxy-5'-nitroacetophenone
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-5'-nitroacetophenone

CAS RN

1450-76-6
Record name 1-(2-Hydroxy-5-nitrophenyl)ethanone
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Record name 2'-Hydroxy-5'-nitroacetophenone
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Record name 2'-Hydroxy-5'-nitroacetophenone
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Record name 2'-Hydroxy-5'-nitroacetophenone
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Record name 2'-HYDROXY-5'-NITROACETOPHENONE
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Synthesis routes and methods I

Procedure details

4-Nitrophenol (1.61 g, 11.6 mmol) was dissolved in dichloroethane (10 ml) and aluminum chloride (2.31 g, 17.3 mmol) was slowly added in three portions. The addition of acetylchloride (0.818 ml, 11.51 mmol) was followed by stirring at 50° C. for 2 hours. The reaction was terminated with the addition of ice water (10 ml) and 2N hydrochloric acid solution (10 ml) at 0° C. The reaction mixture was extracted with dichloroethane (10 ml). The organic layer was dried over anhydrous magnesium sulfate and concentrated using vacuum evaporation. The crude product was purified by chromatography on silica gel to give the title compound (Yield 78%).
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.31 g
Type
reactant
Reaction Step Two
Quantity
0.818 mL
Type
reactant
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

2-Hydroxyacetophenone (25.0 g, 183.62 mmol) (B6) was taken up in acetic acid (150 mL) and heated to 35° C. To this solution was then added concentrated nitric acid (26 mL) dropwise over 1.5 hours. After the addition the reaction mixture was stirred overnight at room temperature and worked up by pouring into ice water. The oil so obtained was extracted with ethyl acetate. The ethyl acetate layer was then dried (MgSO4), filtered, concentrated to an oil under reduced pressure and coevaporated with heptane to remove residual acetic acid. The residue was taken up in 50% dichloromethane in heptane and subjected to flash chromatography eluting with the same solvent mixture. The first major band was collected and concentrated to give the desired 2-hydroxy-5-nitroacetophenone, yield 12.0 g (39%). The 2-hydroxy-3-nitroacetophenone isomer was also formed in this reaction and could readily be isolated from the same chromatography column.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
CB Patel, JR Shah, RP Patel - Journal of Inorganic and Nuclear Chemistry, 1975 - Elsevier
SPECTROPHOTOMETRIC method seems to have been sparsely used in determining stability constants of metal chelates of 2-hydroxyphenones. We report here the stability constants …
Number of citations: 0 www.sciencedirect.com
VF Shul'gin, AN Gusev, AN Chernega… - Russian Chemical …, 2007 - Springer
… Dinuclear copper(II) complexes with acyldihydrazones of 2 hydroxy 5 nitroacetophenone (H4L) of the composition Cu2(Py)xL•mEtOH were synthesized and characterized. In these …
Number of citations: 4 link.springer.com
MJ Mphahlele, MM Maluleka, TP Mokoena - Journal of Molecular Structure, 2022 - Elsevier
… As part of our continued interest in this area, we decided to incorporate iodine atom on the 2‑hydroxy-5-nitroacetophenone scaffold. Though the nitro group is connected with increased …
Number of citations: 3 www.sciencedirect.com
P Taslimi - Archiv der Pharmazie, 2020 - Wiley Online Library
… -5′-methoxyacetophenone 3 and 2′-hydroxy-5′-nitroacetophenone 4 showed K i values … Also, when the results were evaluated, 2′-hydroxy-5′-nitroacetophenone 4 was found to …
Number of citations: 3 onlinelibrary.wiley.com
KB Alves, MP Bastos, L Do Amaral - The Journal of Organic …, 1978 - ACS Publications
… In Figure 3, logarithms of second-order rate constants for the reaction of phenylhydrazine with 2'hydroxy-5'-nitroacetophenone (I), 2'-hydroxy-5'-cyanoacetophenone (II), 2'-hydroxy-5'-…
Number of citations: 8 pubs.acs.org
K Lesz, J Sykulski - 1977 - pascal-francis.inist.fr
STUDIES ON ACID-BASIC PROPERTIES OF 2-HYDROXY-5-NITROACETOPHENONE OXIME. … STUDIES ON ACID-BASIC PROPERTIES OF 2-HYDROXY-5-NITROACETOPHENONE …
Number of citations: 1 pascal-francis.inist.fr
R Onoda, T Sasaki - 秋田大学教育学部研究紀要. 自然科学/秋田大学教育 …, 1975 - cir.nii.ac.jp
Reaction of 2-Hydroxy-5-nitroacetophenone with Anisaldehyde | CiNii Research … Reaction of 2-Hydroxy-5-nitroacetophenone with Anisaldehyde …
Number of citations: 0 cir.nii.ac.jp
KA López-Gastélum, EF Velázquez-Contreras… - Molecules, 2021 - mdpi.com
… The glycine-Schiff base copper(II) complex derived from 2′-hydroxy-5′-nitroacetophenone showed a mononuclear hydrated structure, in which the Schiff base acted as a tridentate …
Number of citations: 8 www.mdpi.com
정순재, 이원길, 김병철, 유국현 - 한국공업화학회연구논문초록집, 2016 - papersearch.net
… The reference compound was synthesized starting from 2-hydroxy-5-nitroacetophenone via six steps, and confirmed through 1H NMR spectroscopy and mass spectrometry. The …
Number of citations: 0 papersearch.net
GA Swan, D Wright - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… The above 2-hydroxy-5-nitroacetophenone could also be obtained from 5-nitrosalicylic acid … 4-Nitrocatechol was obtained in high yield from 2-hydroxy-5-nitroacetophenone by Dakin’s …
Number of citations: 12 pubs.rsc.org

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